Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Overview
Description
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a chemical compound with the molecular formula C14H19ClN2O2 . It is also known as TCAC and is a novel carbamate-based insecticide that has shown promising results in scientific experiments.
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl
. This notation provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate has a molecular weight of 282.76 g/mol . Other physical and chemical properties such as solubility and melting point are not provided in the search results.Scientific Research Applications
1. Isomorphous Crystal Structures
Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. These compounds form crystals linked via hydrogen and halogen bonds involving the same carbonyl group, highlighting their structural significance in crystallography and material science (Baillargeon et al., 2017).
2. Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones
Scott (2006) reported the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones via a palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This process is significant for pharmaceutical and chemical synthesis (Scott, 2006).
3. Intermediate in Enantioselective Synthesis
Ober et al. (2004) described tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a crucial intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This work is pivotal for understanding the synthetic pathways in the creation of nucleotide analogues (Ober et al., 2004).
4. Diels-Alder Reaction
Padwa et al. (2003) discussed the preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which has implications in organic synthesis and chemical transformations (Padwa et al., 2003).
5. Photoredox-Catalyzed Amination
Wang et al. (2022) explored a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work establishes new pathways for constructing complex molecular structures, crucial for advancements in chemical synthesis and photoredox catalysis (Wang et al., 2022).
6. Structural Analysis of Carbamate Derivatives
Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. Their work contributes to understanding the structural properties of such compounds, relevant to material science and chemistry (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-14(7-4-8-14)10-5-6-11(15)16-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCLYVUBJJSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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